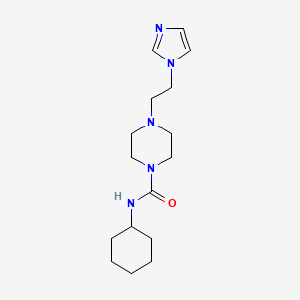

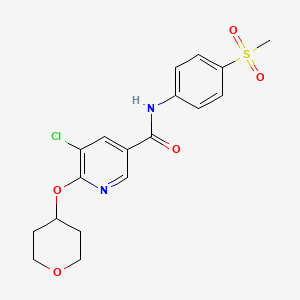

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative that is likely to possess interesting biological activity due to the presence of the thiophene and trifluoromethylphenyl groups. Urea derivatives are known for their wide range of applications in medicinal chemistry, including their roles as enzyme inhibitors, receptor antagonists, and anticancer agents .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas was achieved by reacting 4-phenylbutyric acid with alkylanilines . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was performed using a structure-based design, indicating that a targeted approach can be used to synthesize such compounds . Although the specific synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for their biological activity. For instance, the crystal structure of a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, was determined by single-crystal X-ray diffraction and optimized using DFT to reveal its structural features . The presence of substituents like thiophene and trifluoromethylphenyl groups can significantly influence the binding interactions with biological targets, as seen in the structure-activity relationship studies of phenyl urea derivatives .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including substitution and oxidation, as part of their synthesis . They can also interact with biological molecules, such as enzymes and receptors, leading to inhibition or antagonism. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity , and trisubstituted phenyl urea derivatives acted as neuropeptide Y5 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The introduction of groups like the thiophene and trifluoromethylphenyl can affect the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which are important for their biological activity and pharmacokinetics . For instance, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were substantially improved over their analogues, leading to better in vivo efficacy .

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential in therapeutic applications, particularly for conditions like Alzheimer's disease. These compounds, designed to optimize the spacer length and pharmacophoric units, show that urea derivatives can exhibit significant inhibitory activities, suggesting that similar structures, including 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, may have relevant biochemical applications (Vidaluc et al., 1995).

Anion Receptors and Organocatalysis

Urea derivatives have been explored for their roles as anion receptors, showcasing their potential in developing sensors or catalysts for specific chemical reactions. The ability of these compounds to form stable complexes with anions through hydrogen bonding can be leveraged in designing selective sensors or catalysts for industrial and research applications (Roussel et al., 2006).

Antimycobacterial Agents

Research into chloropicolinate amides and urea derivatives has identified compounds with significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of urea derivatives in contributing to the development of new antimicrobial agents, indicating that similar compounds might also possess such biological activities (Konduri et al., 2021).

Molecular Docking and Antifungal Agents

Investigations into the docking properties of thiourea derivatives have shown their potential in binding with biological targets such as cytochrome reductase. This suggests their utility in designing antifungal agents or other pharmaceuticals by targeting specific molecular interactions (Aswathy et al., 2017).

Bioimaging Applications

Urea derivatives have also been identified as fluorescent probes for bioimaging, particularly for the detection of specific metal ions in biological systems. This application is crucial for the development of diagnostic tools and understanding cellular processes at the molecular level (Wang et al., 2017).

properties

IUPAC Name |

1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2OS/c17-16(18,19)11-3-1-4-12(9-11)21-14(22)20-10-15(6-7-15)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZAHBQJVQJKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)